L-Alanine is a non-essential amino acid that is naturally occurring in the human body and can be synthesized from pyruvate through transamination reactions. It is classified as an aliphatic amino acid due to its methyl side chain, which contributes to its nonpolar characteristics. The compound can also be categorized under zwitterionic forms at physiological pH, where it exists with a positively charged amine group and a negatively charged carboxyl group .
The synthesis of L-Alanine, 3-[(aminoiminomethyl)amino]-, monohydrochloride can occur through several methods:
The molecular structure of L-Alanine, 3-[(aminoiminomethyl)amino]-, monohydrochloride can be analyzed as follows:
The structural representation indicates that it has multiple functional groups including amine (-NH₂), carboxylic acid (-COOH), and a chloride ion (Cl⁻) associated with it .
L-Alanine participates in various chemical reactions:
These reactions are essential for metabolic pathways involving nitrogen metabolism and energy production .
The mechanism of action for L-Alanine, particularly in biological systems, involves:
The physical and chemical properties of L-Alanine, 3-[(aminoiminomethyl)amino]-, monohydrochloride include:
These properties make it suitable for various applications in both research and clinical settings .
L-Alanine has several scientific applications:
Transaminases (aminotransferases) catalyze the reversible transfer of amino groups between amino acids and keto acids, serving as pivotal enzymes for synthesizing non-canonical amino acids like guanidino-alanine analogues. Alanine:glyoxylate aminotransferase 2 (AGXT2), a pyridoxal 5′-phosphate (PLP)-dependent mitochondrial enzyme, demonstrates significant activity toward L-homoarginine (a guanidino-alanine derivative), converting it to 6-guanidino-2-oxocaproic acid (GOCA) through transamination. Kinetic studies reveal AGXT2’s catalytic efficiency for L-homoarginine, with a Michaelis constant (Km) of 15.2 ± 2.1 mM and a turnover number (kcat) of 0.82 ± 0.04 s⁻¹ [8]. This reaction follows a Ping-Pong Bi-Bi mechanism, where PLP is converted to pyridoxamine 5′-phosphate (PMP) during the half-transamination step, confirmed by spectrophotometric absorbance shifts at 414 nm → 332 nm [8].
Table 1: Kinetic Parameters of AGXT2 for Guanidino Substrates
Substrate | Km (mM) | kcat (s⁻¹) | kcat/K*m (M⁻¹s⁻¹) |
---|---|---|---|
L-Homoarginine | 15.2 ± 2.1 | 0.82 ± 0.04 | 54.0 |
L-Alanine | 8.7 ± 1.3 | 1.15 ± 0.06 | 132.2 |
In whole-cell systems, overexpression of human AGXT2 in HepG2 hepatocytes increases GOCA production by 8.3-fold compared to controls when incubated with 1 mM L-homoarginine, demonstrating in vivo relevance [8]. This pathway represents a metabolic route for converting guanidino-alanine analogues to keto acids, with implications for modulating cardiovascular risk factors.
Alanine racemase (EC 5.1.1.1) is a PLP-dependent enzyme that catalyzes the interconversion of L-alanine and D-alanine, enabling stereochemical diversification of alanine derivatives. This enzyme is critical for synthesizing D-enantiomers of 3-guanidinopropionic acid analogues, as D-alanine serves as a key intermediate in bacterial peptidoglycan biosynthesis [2] [6]. The racemase from Pseudomonas putida YZ-26 exhibits strict specificity for alanine, with optimal activity at pH 9.0 and 37°C. It displays a Km of 8.4 mM for L-alanine and is inhibited by Cu²⁺ but activated by Sr²⁺, Mn²⁺, Co²⁺, and Ni²⁺ [6].
Table 2: Biochemical Properties of Alanine Racemases
Source | Optimal pH | Optimal Temp (°C) | Km (L-Ala, mM) | Subunit Mass (kDa) |
---|---|---|---|---|
Pseudomonas putida | 9.0 | 37 | 8.4 | 43 |
Streptococcus mutans | 7.5–9.0 | 37 | 4.9* | 44 |
*Estimated from activity profiles [2]
Genetic deletion of alanine racemase (alr) in Streptococcus mutans is lethal unless supplemented with exogenous D-alanine (150 µg/mL). Depletion causes cell wall perforation, underscoring its role in maintaining structural integrity of guanidine-modified peptidoglycans [2]. The enzyme’s ability to generate D-alanine from L-isomers facilitates the production of chiral guanidino-propionic acid derivatives, essential for designing peptidomimetic antibiotics.
Multienzyme co-expression systems overcome thermodynamic limitations and cofactor dependency in guanidino-alanine synthesis. A Escherichia coli BL21(DE3) strain co-expressing alanine dehydrogenase (Ald), alanine racemase (DadX), and glucose dehydrogenase (Gdh) from Bacillus pseudofirmus OF4 enables efficient production of both D- and L-alanine derivatives. The Ald enzyme catalyzes the NADH-dependent reductive amination of pyruvate to L-alanine, while Gdh regenerates NAD⁺ by oxidizing glucose to gluconolactone, sustaining cofactor availability [7].
In optimized whole-cell biocatalysis (20 mM carbonate buffer, pH 10.1; 200 mM glucose, pyruvate, and NH₄Cl), this system yields 6.48 g/L D-alanine and 7.05 g/L L-alanine within 3 hours at 37°C. Western blot analysis confirms Ald as the rate-limiting enzyme, necessitating stronger promoters (e.g., PT7) to boost expression [7]. Similarly, E. coli W-PAla-7-BetT, engineered with alanine exporters and dynamic pathway regulation, achieves 134.5 g/L L-alanine in bioreactors [3].
Table 3: Performance of Multienzyme Systems for Alanine Derivative Synthesis
System | Enzymes Co-Expressed | Substrate | Yield (g/L) | Time (h) |
---|---|---|---|---|
E. coli BL21/pET-22bNS-DadX-Ald-Gdh | Ald, DadX, Gdh | Pyruvate | 13.53 (D/L) | 3 |
E. coli W-PAla-7-BetT | Alanine dehydrogenase + exporter | Glucose | 134.5 (L) | 24 |
These complexes demonstrate >80% activity recovery after purification via affinity chromatography, highlighting their robustness for industrial biomanufacturing of guanidino-alanine precursors [6] [7].
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